molecular formula C11H16O4 B1588417 2,3,4,5-Tetramethoxytoluene CAS No. 35896-58-3

2,3,4,5-Tetramethoxytoluene

Cat. No.: B1588417
CAS No.: 35896-58-3
M. Wt: 212.24 g/mol
InChI Key: OIWAVVSMXFIBCD-UHFFFAOYSA-N
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Description

2,3,4,5-Tetramethoxytoluene is an organic compound with the molecular formula C11H16O4. It is a derivative of toluene, where four methoxy groups are attached to the benzene ring at the 2, 3, 4, and 5 positions, and a methyl group is attached at the 1 position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Scientific Research Applications

2,3,4,5-Tetramethoxytoluene has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

2,3,4,5-Tetramethoxytoluene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, this compound can interact with other biomolecules such as nucleic acids and lipids, influencing their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, this compound can affect gene expression and cellular metabolism . For instance, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage. Moreover, it has been found to impact cellular processes such as apoptosis and cell proliferation, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to changes in the conformation and activity of these biomolecules, resulting in altered cellular functions . For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing the substrate from binding. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. The degradation products of the compound can also have biological activity, which needs to be considered in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be attributed to the accumulation of the compound and its metabolites in the tissues.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound in tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is often determined by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the presence of methoxy groups can influence the compound’s ability to cross cellular membranes and reach its target sites.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2,3,4,5-Tetramethoxytoluene involves the transformation of commercially available 2,3,4-trimethoxybenzaldehyde. The process includes a Dakin reaction to insert an extra oxygen, followed by formylation, reduction, and methylation of the phenolic hydroxyl group . The detailed steps are as follows:

    Dakin Reaction: 2,3,4-trimethoxybenzaldehyde is treated with sulfuric acid and hydrogen peroxide in methanol to yield 2,3,4-trimethoxyphenol.

    Formylation: The phenol is then formylated using paraformaldehyde, triethylamine, and magnesium chloride to obtain the corresponding aldehyde.

    Reduction: The aldehyde is reduced using catalytic hydrogenation over palladium on carbon (Pd-C) in ethanol.

    Methylation: Finally, the methylphenol is methylated with dimethyl sulfate and sodium hydroxide to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be optimized by using more efficient and scalable methods. For example, the Wolff-Kishner reduction, selective bromination, methoxylation, and Blanc chloromethylation reactions are employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetramethoxytoluene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different methylated phenols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is a typical method.

    Substitution: Reagents such as bromine, chlorine, and nitrating agents are used under controlled conditions.

Major Products

    Oxidation: Produces quinones and other oxidized derivatives.

    Reduction: Yields various methylated phenols.

    Substitution: Results in halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trimethoxytoluene
  • 2,3,5,6-Tetramethoxytoluene
  • 2,4,5-Trimethoxytoluene

Uniqueness

2,3,4,5-Tetramethoxytoluene is unique due to the specific arrangement of its methoxy groups, which imparts distinct chemical and physical properties. This arrangement enhances its stability and reactivity compared to other similar compounds. Additionally, its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1,2,3,4-tetramethoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-7-6-8(12-2)10(14-4)11(15-5)9(7)13-3/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWAVVSMXFIBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432199
Record name 2,3,4,5-tetramethoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35896-58-3
Record name 2,3,4,5-tetramethoxytoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Syper, L. et al., Tetrahedron 36:123 (1980). To a solution of 1,2,3,4-tetramethoxybenzene 12 (4.0 g, 20.2 mmol) and TMEDA (6 mL, 38.0 mmol) in hexanes (44 mL) and THF (80 mL) at 0° C. under Ar, n-BuLi in hexane (1.6 M, 25.6 mmol) was added dropwise over a 10 min period and the reaction stirred for 30 min at 0° C. under Ar. Subsequent to dropwise addition of CH3I (20 mL, 160 mmol) over an 8 min period, the reaction was stirred for 3 h at 0° C. under Ar and then quenched by addition of aqueous NH4Cl and ether (20 mL). The organic layer was sequentially washed with concentrated NH4OH, water, and brine. Drying and concentration of the organic layer was followed by purification of the residue by flash chromatography (hexanes, hexanes/EtOAc, 19:1, v/v) to afford 13 as a clear oil (3.6 g, 83%). 1H NMR (CDCl3): δ6.45 (s, 1 H), 3.93 (s, 3 H), 3.87 (s, 3 H), 3.82 (s, 3 H), 3.79 (s, 3 H), 2.23 (s, 3 H). 13C NMR (CDCl3): δ149.0, 146.9, 145.3, 140.7, 125.7, 108.2, 61.0, 60.9, 60.5, 55.9, 15.7.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.6 mmol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
44 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
83%

Synthesis routes and methods II

Procedure details

According to a modification of the procedure by Brimble et al.,36 11 (0.660 g, 3.33 mmol) and K2CO3 (4.08 g, 29.5 mmol) were added to a flame-dried 250 mL round bottom flask followed by dry acetone (120.0 mL) and MeI (2.0 mL, 32 mmol) at room temperature. A water-jacketed reflux condenser was attached and the reaction was heated under reflux for 12 hours. The reaction was then cooled, filtered, and the solvent was removed under reduced pressure. The brown residue was then resuspended in CH2Cl2, dried over MgSO4, filtered, and condensed. The resulting colorless oil was then purified by flash chromatography (1:9 EtOAc:hexanes) to provide 6 (0.690 g, 3.25 mmol, 99%) as a colorless oil.
Name
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
4.08 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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